コリンアルフォセレート

概要

説明

グリセリルホスホリルコリンは、脳内に存在する天然の コリン化合物です。これは、水溶性のリン脂質前駆体であり、特に脳においてさまざまな生理機能に重要な役割を果たしています。 グリセリルホスホリルコリンは、神経機能を改善する可能性があることが知られており、広く食事用サプリメントとして使用されています .

科学的研究の応用

Glycerylphosphorylcholine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular functions and signaling pathways. In medicine, glycerylphosphorylcholine is used to improve cognitive function and treat neurological disorders such as Alzheimer’s disease and multi-infarct dementia. It is also used to enhance attention, cognition, and memory in individuals of all ages .

作用機序

グリセリルホスホリルコリンは、血液脳関門を介して脳にコリンを急速に送達することで効果を発揮します。これは、さまざまな認知機能に関与する神経伝達物質であるアセチルコリンの生合成の前駆体です。 グリセリルホスホリルコリンは、脳内のコリン作動性伝達を強化し、認知機能の改善と神経保護に関連付けられています .

類似の化合物との比較

類似の化合物: グリセリルホスホリルコリンに類似する化合物には、CDP-コリン(シチジン二リン酸コリン)とホスファチジルコリンがあります。 これらの化合物はどちらも、アセチルコリンの前駆体であり、認知機能において重要な役割を果たしています .

独自性: グリセリルホスホリルコリンは、脳にコリンを急速に送達する能力と、高いバイオアベイラビリティにおいてユニークです。 また、神経保護効果と認知機能を改善する可能性が知られており、神経科学の分野で貴重な化合物となっています .

生化学分析

Biochemical Properties

Choline Alfoscerate plays a crucial role in biochemical reactions, particularly in the synthesis of acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline acetyltransferase, which catalyzes the transfer of an acetyl group to choline, forming acetylcholine. Additionally, Choline Alfoscerate is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This interaction is facilitated by the enzyme phospholipase D, which hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid .

Cellular Effects

Choline Alfoscerate has significant effects on various types of cells and cellular processes. It enhances cell signaling pathways, particularly those involved in cholinergic neurotransmission. By increasing the availability of acetylcholine, it supports synaptic transmission and plasticity, which are essential for learning and memory. Furthermore, Choline Alfoscerate influences gene expression by modulating the activity of transcription factors involved in neuronal growth and differentiation. It also impacts cellular metabolism by providing choline, which is necessary for the synthesis of membrane phospholipids .

Molecular Mechanism

At the molecular level, Choline Alfoscerate exerts its effects through several mechanisms. It binds to and activates choline transporters, facilitating the uptake of choline into neurons. Once inside the cell, Choline Alfoscerate is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This process is crucial for maintaining cholinergic neurotransmission. Additionally, Choline Alfoscerate modulates the activity of enzymes involved in phospholipid metabolism, thereby influencing membrane fluidity and integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Choline Alfoscerate have been observed to change over time. Studies have shown that Choline Alfoscerate is relatively stable under normal conditions but can degrade when exposed to high humidity or extreme temperatures. Long-term studies in vitro and in vivo have demonstrated that Choline Alfoscerate can enhance cognitive function and neuroprotection over extended periods. Its efficacy may diminish with prolonged use due to potential degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of Choline Alfoscerate vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and enhance neuroprotection without significant adverse effects. High doses can lead to toxicity, manifesting as agitation, hyperactivity, and, in severe cases, neurotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

Choline Alfoscerate is involved in several metabolic pathways. It is metabolized into choline and glycerol-1-phosphate. Choline is a precursor of acetylcholine, which is synthesized by the enzyme choline acetyltransferase. Glycerol-1-phosphate is used to support cellular membranes. Additionally, Choline Alfoscerate participates in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine from choline .

Transport and Distribution

Choline Alfoscerate is rapidly absorbed and easily crosses the blood-brain barrier. It is transported into neurons via choline transporters and distributed within the brain. Once inside the neurons, it is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This efficient transport and distribution mechanism ensure that Choline Alfoscerate can effectively support cholinergic neurotransmission and cognitive function .

Subcellular Localization

Within cells, Choline Alfoscerate is localized primarily in the cytoplasm and is associated with cellular membranes. It is involved in the synthesis of membrane phospholipids, which are essential for maintaining cell structure and function. Additionally, Choline Alfoscerate may be targeted to specific cellular compartments, such as synaptic vesicles, where it supports neurotransmitter release and synaptic plasticity .

準備方法

合成経路と反応条件: グリセリルホスホリルコリンは、さまざまな方法で合成することができます。一般的な方法の1つは、担持されたナトリウムメトキシドを触媒として用いた天然レシチンの転移反応です。この反応の最適な条件には、ホスホリルコリンの濃度0.1 mol·L⁻¹、撹拌速度600 rpm、触媒量7.5 g·L⁻¹、反応温度45℃、反応時間4時間が含まれます。 この方法により、ホスファチジルコリンの変換率は最大99%に達することができます .

別の方法は、フローリアクターを用いた2段階合成経路です。最初の段階では、塩化コリンとオキシ塩化リンを用いてホスホリルコリンを合成し、続いてホスホリルコリンを®-(-)-3-クロロ-1,2-プロパンジオールと塩基性条件下で反応させます。 この方法は、それぞれ第1段階と第2段階で97%および79%の高い変換収率をもたらします .

工業生産方法: グリセリルホスホリルコリンの工業生産は、通常、ホスファチジルコリンが豊富な大豆リン脂質の化学的または酵素的な脱アシル化、続いてクロマトグラフィー精製によって行われます。 この方法により、最終製品の純度と収率が高くなります .

化学反応の分析

反応の種類: グリセリルホスホリルコリンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応の条件は、目的の生成物と特定の反応経路によって異なります。

主要な生成物: これらの反応から生成される主要な生成物には、グリセリルホスホリルコリンのさまざまな誘導体が含まれ、医薬品や食事用サプリメントなどのさまざまな用途に使用できます。

科学研究への応用

グリセリルホスホリルコリンは、広範囲の科学研究への応用があります。化学では、他の化合物の合成の前駆体として使用されます。生物学では、細胞機能とシグナル伝達経路における役割について研究されています。医学では、グリセリルホスホリルコリンは認知機能を改善し、アルツハイマー病や多発性梗塞性認知症などの神経疾患を治療するために使用されます。 また、あらゆる年齢の人々の注意、認知、記憶を向上させるために使用されています .

類似化合物との比較

Similar Compounds: Similar compounds to glycerylphosphorylcholine include CDP-choline (cytidine diphosphate-choline) and phosphatidylcholine. Both of these compounds are also precursors to acetylcholine and play important roles in cognitive function .

Uniqueness: Glycerylphosphorylcholine is unique in its ability to rapidly deliver choline to the brain and its high bioavailability. It is also known for its neuroprotective effects and its potential to improve cognitive function, making it a valuable compound in the field of neuroscience .

特性

CAS番号 |

28319-77-9 |

|---|---|

分子式 |

C8H20NO6P |

分子量 |

257.22 g/mol |

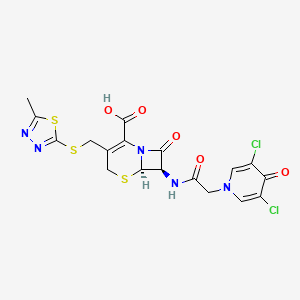

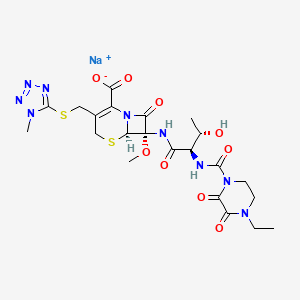

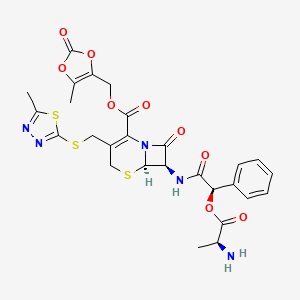

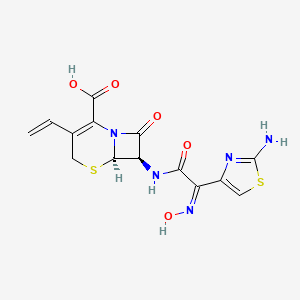

IUPAC名 |

[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |

InChIキー |

SUHOQUVVVLNYQR-QMMMGPOBSA-N |

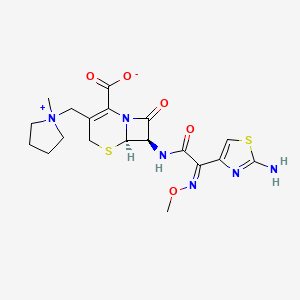

SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O |

異性体SMILES |

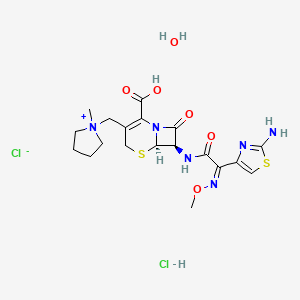

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O |

正規SMILES |

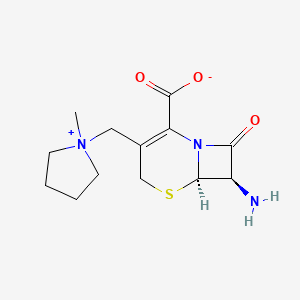

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O |

外観 |

Solid powder |

melting_point |

142.5 °C |

| 28319-77-9 | |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-Phosphocholine, Glycerol Alfoscerate, Choline Alphoscerate, Choline Choline Alfoscerate Choline Alphoscerate Choline Glycerophosphate Glycerol 3 Phosphocholine Glycerol 3-Phosphocholine Glycerophosphate, Choline Glycerophosphorylcholine Glycerylphosphorylcholine L alpha Glycerylphosphorylcholine L-alpha-Glycerylphosphorylcholine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。